molecular formula C19H14O4 B12819086 5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one

5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one

Cat. No.: B12819086
M. Wt: 306.3 g/mol
InChI Key: PBHFZPGHVAXTRT-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one: is a chemical compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol This compound is characterized by its unique structure, which includes a benzo[c]fluorenone core substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one typically involves multi-step organic reactions. One common method includes the following steps :

    Starting Materials: The synthesis begins with appropriate aromatic precursors.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may involve catalysts to facilitate the process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets and pathways within cells . The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may modulate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-2,3-dimethoxybenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-22-16-8-12-13(9-17(16)23-2)18-10-5-3-4-6-11(10)19(21)14(18)7-15(12)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFZPGHVAXTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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